

# Application Note: Quantitative Analysis of (2-Morpholinopyridin-3-yl)methanamine

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## Compound of Interest

**Compound Name:** (2-Morpholinopyridin-3-yl)methanamine

**Cat. No.:** B1591547

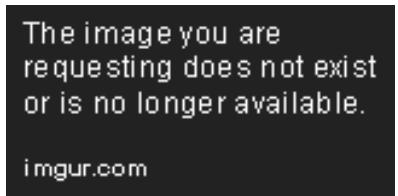
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## Introduction and Compound Overview

**(2-Morpholinopyridin-3-yl)methanamine** is a heterocyclic amine containing pyridine and morpholine moieties. Its structural features—a basic primary amine and a tertiary amine within the morpholine ring—dictate its physicochemical properties, such as solubility and chromatographic behavior. Accurate and precise quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies in drug development, and various research applications.

This guide provides two validated methods tailored for different analytical needs, reflecting the journey of a compound from synthesis to preclinical or clinical evaluation.

### Compound Properties (Predicted)

Property	Value	Rationale & Implication for Analysis
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	The presence of basic nitrogen atoms makes it suitable for reverse-phase chromatography with acidic mobile phases and positive ion mode mass spectrometry.
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> O	---
Molecular Weight	193.25 g/mol	Used for preparing standard solutions of known molarity and for mass spectrometry calculations.
pKa (Predicted)	~8.5 (primary amine), ~5.0 (pyridine N)	The compound will be positively charged at acidic pH, enhancing retention on C18 columns and improving ionization efficiency in ESI+.
LogP (Predicted)	~0.5 - 1.5	Indicates moderate polarity, suitable for reverse-phase HPLC. Suggests that protein precipitation or solid-phase extraction (SPE) are viable sample preparation strategies for bioanalysis.

## Method 1: HPLC-UV for API Quantification and Purity

This method is designed for the accurate quantification of **(2-Morpholinopyridin-3-yl)methanamine** as a pure substance or in a pharmaceutical formulation, where concentrations are expected to be in the  $\mu\text{g/mL}$  to  $\text{mg/mL}$  range. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

## Principle and Rationale

A reverse-phase HPLC method is employed to separate the analyte from potential impurities. The acidic mobile phase (using trifluoroacetic acid, TFA) serves a dual purpose: it protonates the amine functional groups on the analyte, leading to sharp, symmetrical peaks, and it protonates residual silanols on the C18 column packing, minimizing undesirable secondary interactions. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring system.

## Instrumentation and Reagents

- HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA Detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
- Reference Standard: **(2-Morpholinopyridin-3-yl)methanamine**, certified purity >99%.

## Step-by-Step Protocol

### 1. Mobile Phase Preparation:

- Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
- Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
- Scientist's Note: The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for basic compounds like this one.

### 2. Standard Solution Preparation:

- Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
- Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

### 3. Sample Preparation:

- Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask.
- Add ~7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

#### 4. Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard stationary phase for moderately polar compounds.
Mobile Phase	Gradient elution (see table below)	To ensure elution of the main peak with good resolution from any early or late-eluting impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	To ensure reproducible retention times.
Injection Vol.	10 µL	Balances sensitivity with the risk of peak distortion from overloading.
Detection	UV at 265 nm	Wavelength chosen based on the typical absorbance maximum for pyridine-containing compounds. A PDA detector should be used during development to confirm this.

#### Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	50	50
12.0	5	95
14.0	5	95
14.1	95	5
18.0	95	5

## Method Validation Summary (per ICH Q2(R1))

The method must be validated to demonstrate its suitability.[\[1\]](#)[\[2\]](#)

Parameter	Acceptance Criteria	Purpose
Specificity	Peak is pure (by PDA) and well-resolved from placebo and known impurities.	Ensures the signal is only from the analyte.
Linearity	$R^2 \geq 0.999$ over the concentration range (e.g., 1-100 $\mu\text{g/mL}$ ).	Confirms a proportional response to concentration.
Accuracy	98.0% - 102.0% recovery at three concentration levels.	Measures the closeness of the experimental value to the true value.
Precision (RSD)	Repeatability ( $n=6$ ): $\leq 1.0\%$ ; Intermediate Precision: $\leq 2.0\%$ .	Demonstrates the method's consistency.
LOD & LOQ	Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).	Defines the lower limits of the method's capability. <a href="#">[4]</a>
Robustness	%RSD $\leq 2.0\%$ for small, deliberate changes in flow rate, column temp, etc.	Shows the method's reliability under varied conditions.

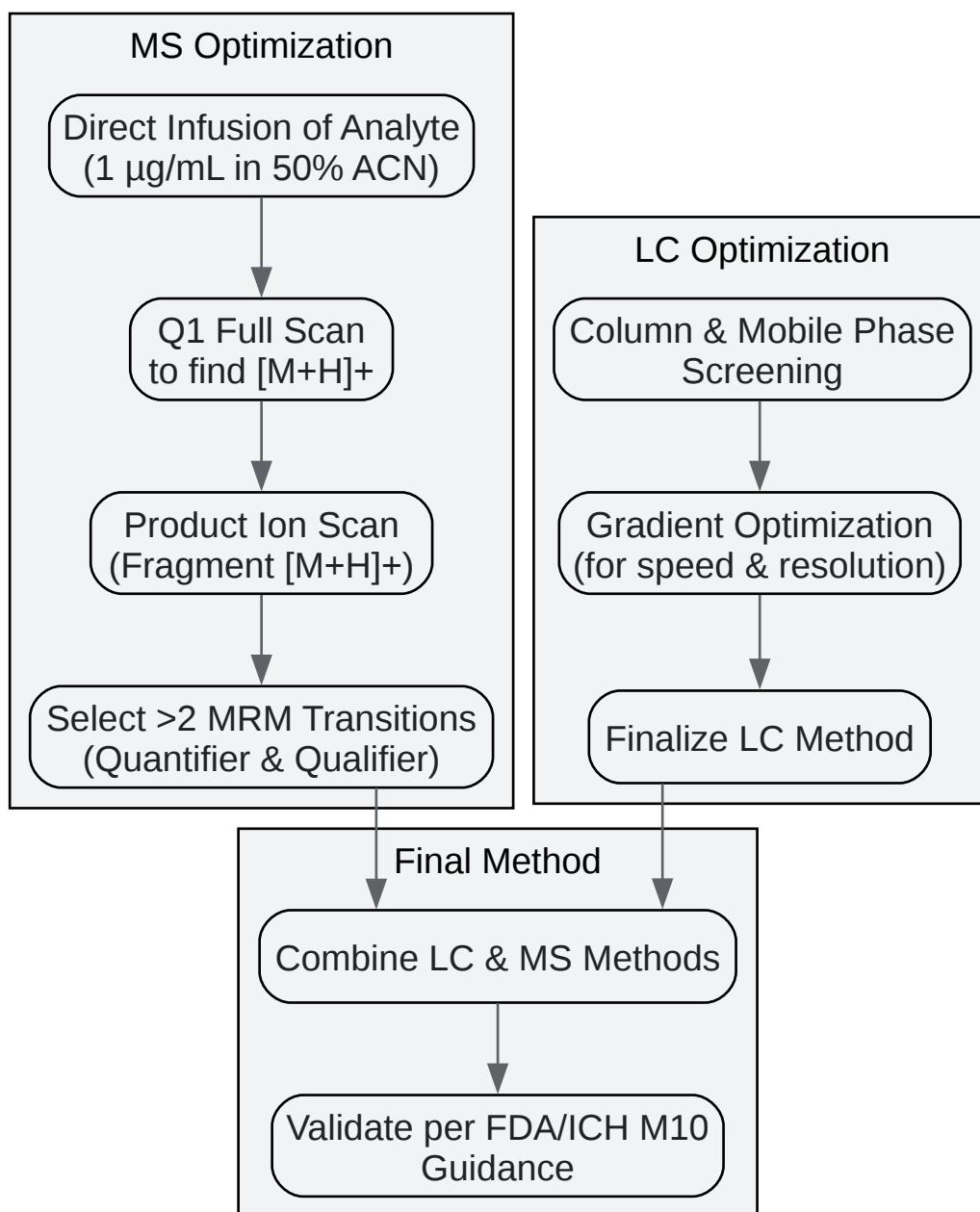
## Method 2: LC-MS/MS for Bioanalysis in Human Plasma

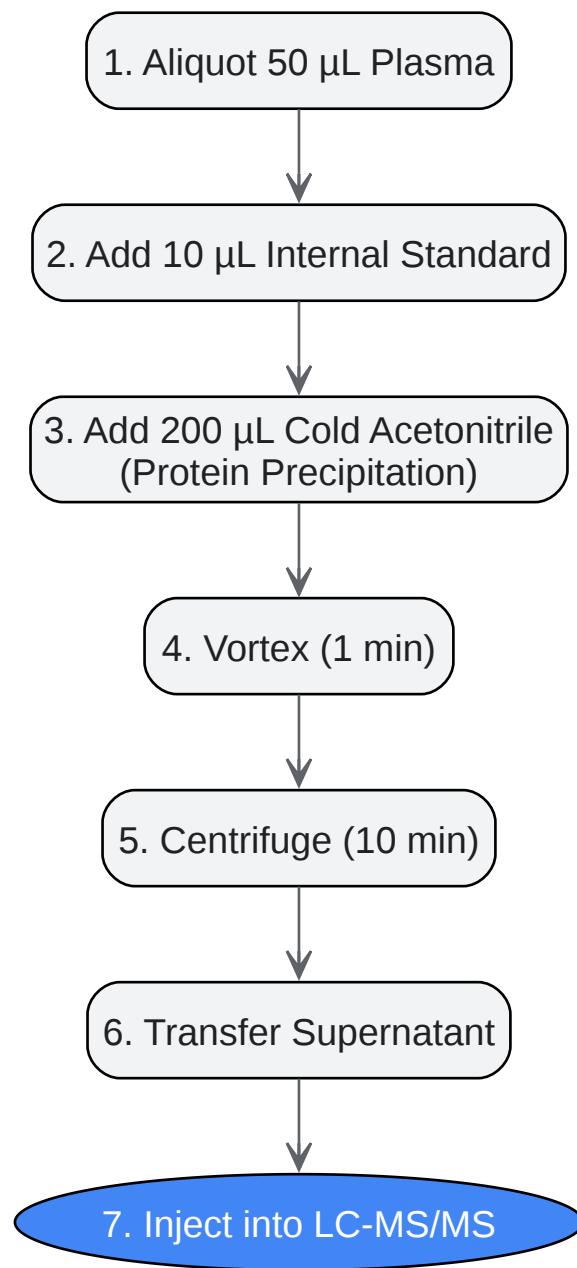
This method is designed for the sensitive and selective quantification of **(2-Morpholinopyridin-3-yl)methanamine** in a complex biological matrix like human plasma. It is suitable for pharmacokinetic studies where low ng/mL concentrations are expected. The validation follows the FDA and ICH M10 Bioanalytical Method Validation Guidance.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity.[\[8\]](#) The analyte is separated from matrix components using a rapid HPLC gradient and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule,  $[M+H]^+$ ) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from the complex plasma matrix. A stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in sample processing and instrument response.

### Visual Workflow: LC-MS/MS Method Development





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